2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one involves specific reactions that allow for the introduction of functional groups and structural modifications. For instance, the reaction with secondary amines leads to the formation of 2-aminomethyl derivatives, showcasing its nucleophilic substitution capabilities (Konopíková et al., 1996). Additionally, acylation reactions have been explored, providing pathways to mono- or disubstituted products, which demonstrate its versatility in synthetic organic chemistry (Veverka & Kráľovičová, 1990).
Molecular Structure Analysis
The molecular structure of derivatives of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, such as those studied through NMR spectroscopy and X-ray diffraction, reveals intricate details about their conformations and bonding patterns. These studies help understand the compound's reactivity and properties (Bonacorso et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one showcase its reactivity towards nucleophiles, leading to various derivatives with potential biological activity. The formation of 2-amino derivatives and the acylation of phenolic groups highlight its chemical versatility and potential for the development of new compounds with diverse functionalities (Litvinov & Shestopalov, 2011).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting points, and crystalline structure, is crucial for the application of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups (You, 2004).
Chemical Properties Analysis
The chemical properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, including its reactivity towards various chemical reagents, nucleophilic substitution capabilities, and potential for forming derivatives with herbicidal and growth regulatory activity, underscore its significance in synthetic organic chemistry and potential applications in agriculture (Veverka & Kráľovičová, 1990).
Scientific Research Applications
-
Organochlorine Compound and Epoxide
- Epichlorohydrin (ECH) is an organochlorine compound and an epoxide . Despite its name, it is not a halohydrin . It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .
- It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers . Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
-
Anticancer Agents
- 2-Chloromethyl-4 (3 H )-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
- In ongoing research of novel anticancer agents with 4-anilinoquinazoline scaffold, a series of novel 2-chloromethyl-4 (3 H )-quinazolinones are needed as key intermediates .
-
Aromatic Substitution
-
Hyper Cross-linked Polymers (HCPs)
- Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions .
- HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
- They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
-
Salicylic Acid Derivative
- A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA .
- Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
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Chloromethylation of Aromatic Compounds
Safety And Hazards
- Toxicity : Chloromethyl compounds can be toxic. Handle with care.
- Irritant : May cause skin and eye irritation.
- Environmental impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research on chloromethyl isocoumarin should explore:
- Biological activities : Investigate its potential as an antimicrobial, anticancer, or enzyme inhibitor.
- Derivatives : Synthesize novel derivatives for improved properties.
- Formulation : Develop suitable dosage forms for therapeutic applications.
properties
IUPAC Name |
2-(chloromethyl)-5-hydroxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVIQCQIJLDTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064741 | |
Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one | |
CAS RN |
7559-81-1 | |
Record name | Chlorokojic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7559-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorokojic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorokojic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorokojic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROKOJIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB7QQW2D47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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